molecular formula C15H15N5OS B2863411 1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904813-19-0

1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2863411
CAS No.: 904813-19-0
M. Wt: 313.38
InChI Key: PPUQGIWTBFITEV-UHFFFAOYSA-N
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Description

Thiazoles and triazoles are both heterocyclic compounds that contain nitrogen and sulfur atoms . They are found in a wide range of natural products and have diverse biological activities . Thiazoles, for example, have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Triazoles, on the other hand, have shown excellent activity against various pathogens .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Triazole also has a five-membered ring but contains three nitrogen atoms and two carbon atoms.


Chemical Reactions Analysis

Thiazole and triazole rings can undergo various chemical reactions due to the presence of multiple reactive sites . The thiazole ring, for instance, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds containing thiazole or 1,3,4-thiadiazole rings, akin to the structure of 1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, have been reported to exhibit significant pharmacological activities. These activities include antimicrobial effects against various microorganisms and potential anticancer properties. For instance, certain thiazole derivatives have been synthesized and demonstrated good to moderate antimicrobial activity, as well as notable antilipase and antiurease activities (Başoğlu et al., 2013). Moreover, some novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents, with certain compounds showing promising results against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Synthesis and Chemical Behavior

The synthesis of compounds similar to this compound involves complex chemical reactions, including microwave-assisted synthesis and various organic transformations. These compounds are synthesized for further exploration of their biological activities and to understand their chemical behavior. For example, new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives have been synthesized, showcasing a methodological approach to obtain compounds with potentially useful biological properties (Biagi et al., 1996).

Biological Evaluations

Extensive biological evaluations are conducted to ascertain the utility of these compounds in medical and pharmacological applications. This includes testing for antimicrobial, anticancer, anti-lipase, and antiurease activities. Such studies aim to identify compounds with high efficacy and specificity towards certain biological targets. The evaluation of thiazolylcarboxamide derivatives for their antibacterial and antifungal activities exemplifies the ongoing research efforts in this domain (Wazalwar et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . The compound’s thiazole ring, which contains sulfur and nitrogen atoms, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that the compound could have wide-ranging effects on various biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that the compound could have various molecular and cellular effects .

Action Environment

The compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and various organic solvents .

Future Directions

Thiazole and triazole derivatives continue to be areas of active research due to their diverse biological activities . Future work may

Properties

IUPAC Name

1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-3-11-4-6-12(7-5-11)20-10(2)13(18-19-20)14(21)17-15-16-8-9-22-15/h4-9H,3H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUQGIWTBFITEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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